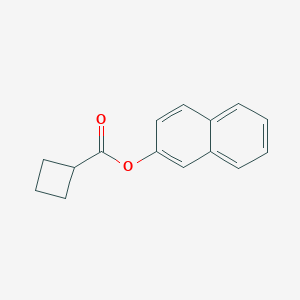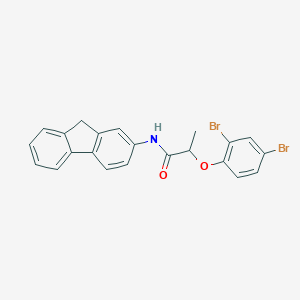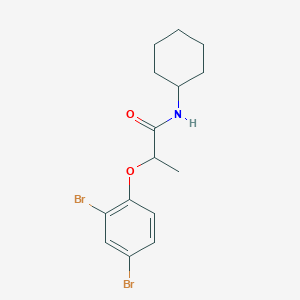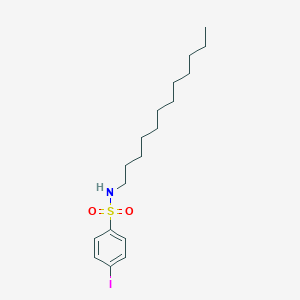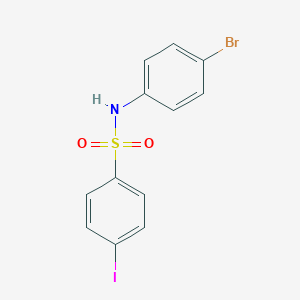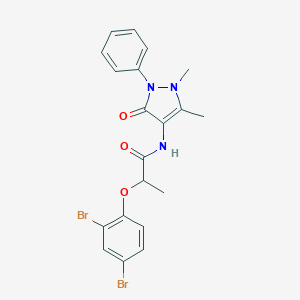![molecular formula C20H37N3OS2 B291157 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide, commonly referred to as ETH-2.0, is a synthetic compound that has been recently developed and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in different fields.
作用机制
The mechanism of action of ETH-2.0 is not fully understood, but it has been suggested that it works by disrupting the cell membrane of bacteria and cancer cells. This disruption leads to the death of the cells, making ETH-2.0 a potential candidate for the treatment of bacterial infections and cancer.
Biochemical and Physiological Effects:
ETH-2.0 has been found to have low toxicity and is well-tolerated by cells. It has been shown to have minimal effects on normal cells, making it a potential candidate for the treatment of cancer. However, further studies are needed to fully understand the biochemical and physiological effects of ETH-2.0.
实验室实验的优点和局限性
One of the advantages of using ETH-2.0 in lab experiments is its low toxicity and high purity. This makes it a reliable compound for research purposes. However, one of the limitations of using ETH-2.0 is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of ETH-2.0. One potential application is in the development of new antimicrobial drugs. ETH-2.0 has shown promising results in the treatment of bacterial infections, and further studies could lead to the development of new drugs that are more effective and have fewer side effects.
Another potential application is in cancer research. ETH-2.0 has been found to have anticancer properties, and further studies could lead to the development of new cancer treatments that are more effective and have fewer side effects.
In addition, further studies are needed to fully understand the mechanism of action of ETH-2.0 and its biochemical and physiological effects. This could lead to a better understanding of the compound's potential applications and limitations in scientific research.
Conclusion:
In conclusion, ETH-2.0 is a promising compound that has potential applications in various fields of scientific research. Its low toxicity and high purity make it a reliable compound for research purposes. Further studies are needed to fully understand its potential applications and limitations, but the results so far are promising.
合成方法
The synthesis of ETH-2.0 involves the reaction of hexadecanoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine and dichloromethane. The reaction yields ETH-2.0 in good yield and purity. The synthesis method used for ETH-2.0 is relatively simple and cost-effective.
科学研究应用
ETH-2.0 has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties, and it has been studied as a potential drug candidate for the treatment of bacterial infections. It has also been studied for its potential applications in cancer research, as it has been found to have anticancer properties.
属性
分子式 |
C20H37N3OS2 |
|---|---|
分子量 |
399.7 g/mol |
IUPAC 名称 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)hexadecanamide |
InChI |
InChI=1S/C20H37N3OS2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(24)21-19-22-23-20(26-19)25-4-2/h3-17H2,1-2H3,(H,21,22,24) |
InChI 键 |
YQYAQWJDYKMXPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NN=C(S1)SCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NN=C(S1)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




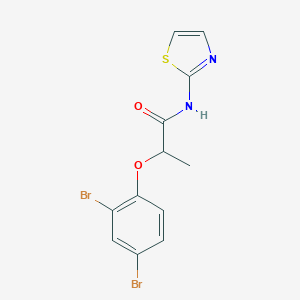
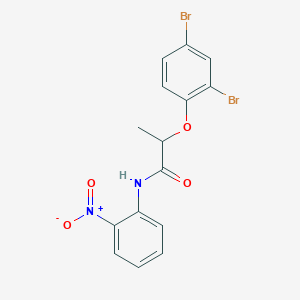
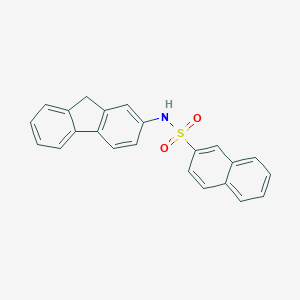
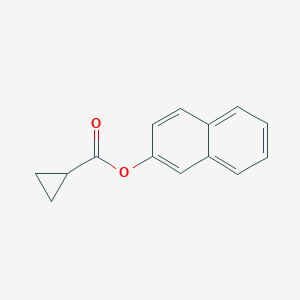
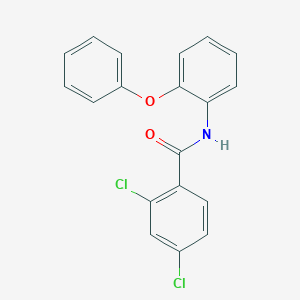
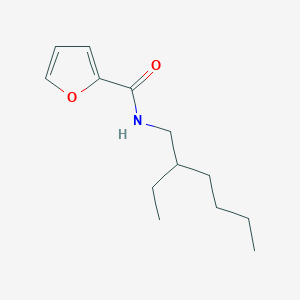
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
